molecular formula C13H15BrCl2 B8555851 1-[2-(Bromomethyl)-3,3-dimethylbut-1-en-1-yl]-2,4-dichlorobenzene CAS No. 96622-22-9

1-[2-(Bromomethyl)-3,3-dimethylbut-1-en-1-yl]-2,4-dichlorobenzene

Cat. No. B8555851
CAS RN: 96622-22-9
M. Wt: 322.1 g/mol
InChI Key: YTDLODZOJUYDKO-UHFFFAOYSA-N
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Patent
US04740515

Procedure details

A mixture of 24.3 g (0.1 mol) of 1-(2,4-dichlorophenyl)-2,3,3-trimethylbut-1-ene, 17.8 g (0.1 mol) of N-bromosuccinimide and a spatula-tip of azodiisobutyrodinitrile in 100 ml of absolute 1,1,2,2-tetrachloroethane is boiled under reflux overnight. For working up, the mixture is concentrated in vacuo, the residue is taken up in carbon tetrachloride, the mixture is filtered and the filtrate is distilled. 20 g (62.1% of theory) of 2-bromomethyl-1-(2,4-dichlorophenyl)-3,3-dimethylbut-1-ene of boiling point 108° C. at 0.13 mbar are obtained. ##STR100##
Name
1-(2,4-dichlorophenyl)-2,3,3-trimethylbut-1-ene
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[C:10]([CH3:15])[C:11]([CH3:14])([CH3:13])[CH3:12].[Br:16]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>ClC(Cl)C(Cl)Cl>[Br:16][CH2:15][C:10]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
1-(2,4-dichlorophenyl)-2,3,3-trimethylbut-1-ene
Quantity
24.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C)(C)C)C
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate is distilled

Outcomes

Product
Name
Type
product
Smiles
BrCC(=CC1=C(C=C(C=C1)Cl)Cl)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 62.1%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.